molecular formula C10H13NO5S B229829 3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid

3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid

Cat. No.: B229829
M. Wt: 259.28 g/mol
InChI Key: WGORYHSYKOIFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a sulfamoyl group attached to a benzene ring, along with a hydroxyethyl group and a methyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid typically involves the reaction of 4-methylbenzoic acid with sulfamoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with ethylene oxide to introduce the hydroxyethyl group. The reaction conditions usually involve moderate temperatures and the use of organic solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The sulfamoyl group can be reduced to form an amine group.

    Substitution: The methyl group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 3-[(2-Carboxyethyl)sulfamoyl]-4-methylbenzoic acid.

    Reduction: Formation of 3-[(2-Hydroxyethyl)amino]-4-methylbenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and facilitate its transport within biological systems. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Hydroxyethyl)sulfamoyl]benzeneboronic acid
  • 4-Methylbenzenesulfonamide
  • 3-[(2-Hydroxyethyl)amino]-4-methylbenzoic acid

Uniqueness

3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the hydroxyethyl and sulfamoyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.

Properties

Molecular Formula

C10H13NO5S

Molecular Weight

259.28 g/mol

IUPAC Name

3-(2-hydroxyethylsulfamoyl)-4-methylbenzoic acid

InChI

InChI=1S/C10H13NO5S/c1-7-2-3-8(10(13)14)6-9(7)17(15,16)11-4-5-12/h2-3,6,11-12H,4-5H2,1H3,(H,13,14)

InChI Key

WGORYHSYKOIFNI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCCO

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCCO

Origin of Product

United States

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